molecular formula C10H15N3O B15258665 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15258665
M. Wt: 193.25 g/mol
InChI Key: WZLNMRAZPDXZQA-UHFFFAOYSA-N
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Description

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1152974-48-5) is a pyrazole-based aldehyde derivative characterized by a cyclopropyl(methyl)amino substituent at the 5-position and methyl groups at the 1- and 3-positions of the pyrazole ring. Its structural features, including the electron-deficient pyrazole core and sterically demanding cyclopropyl group, suggest unique physicochemical and biological properties. The compound is listed in supplier catalogs as a research chemical, indicating its utility in organic synthesis and drug discovery pipelines.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-[cyclopropyl(methyl)amino]-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O/c1-7-9(6-14)10(13(3)11-7)12(2)8-4-5-8/h6,8H,4-5H2,1-3H3

InChI Key

WZLNMRAZPDXZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N(C)C2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine and formaldehyde under acidic conditions can yield the desired compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Scientific Research Applications

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and methylamino groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name CAS Registry No. Core Heterocycle Key Substituents Functional Groups
5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1152974-48-5 Pyrazole 1,3-dimethyl; 5-cyclopropyl(methyl)amino Aldehyde (C4)
5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde 1250851-34-3 Furan 5-cyclopropyl(methyl)amino Aldehyde (C2)
SKI-O-703 (dimesylate salt) Not provided Pyrazole/Pyrimidine Complex indole-pyrimidine scaffold Hydroxyisoxazolidine; Mesylate salt

Key Comparisons:

Heterocyclic Core Influence The pyrazole ring in the target compound is more electron-deficient than the furan analog, which may enhance electrophilic reactivity at the aldehyde group.

Substituent Effects The cyclopropyl(methyl)amino group introduces steric hindrance, which may slow hydrolysis of the aldehyde compared to linear alkylamino analogs.

Crystallographic and Supramolecular Behavior

  • Hydrogen-bonding patterns in pyrazole derivatives often form dimers or chains via N-H···O interactions, as observed in similar compounds. The aldehyde group may participate in C-H···O hydrogen bonds, influencing crystal packing and melting points.

Research Findings and Implications

Synthetic Utility : The aldehyde group enables derivatization into hydrazones, imines, or metal complexes, offering routes to diverse chemical libraries.

Material Science : The rigid pyrazole core and cyclopropyl group could aid in designing liquid crystals or coordination polymers with tailored properties.

Biological Activity

5-[Cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with notable biological activities. Its structure features a pyrazole ring, a cyclopropyl group, and a carbaldehyde functional group, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • Structure : The compound includes a pyrazole ring with cyclopropyl and dimethyl substitutions, enhancing its structural complexity and potential interactions with biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazoles have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and S. aureus .
  • Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antitumor Potential : Pyrazole derivatives are being investigated for their ability to inhibit tumor growth through various mechanisms, including targeting specific kinases involved in cancer progression .

Synthesis Methods

The synthesis of this compound can be approached through several chemical pathways. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the pyrazole ring.
  • Functional Group Modifications : Altering existing functional groups to introduce the cyclopropyl and carbaldehyde functionalities.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
5-Chloro-1,3-dimethylpyrazole-4-carbaldehydeContains chlorine substituentStudied for various activities
5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehydeEthyl group instead of cyclopropylVariations in pharmacological properties
5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehydeCyclobutyl group may lead to different steric effectsDifferent activity profile

These comparisons illustrate how variations in substituents can influence the biological activities and potential applications of similar compounds.

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α production in vitro. Compounds showed up to 85% inhibition compared to standard treatments .
  • Antibacterial Activity : A synthesized group of pyrazoles demonstrated significant antibacterial activity against common pathogens like Pseudomonas aeruginosa and Klebsiella pneumonia, showcasing the potential for developing new antibiotics .
  • Antitumor Activity : Research indicates that certain pyrazoles inhibit key oncogenic pathways, suggesting their use as potential anticancer agents targeting BRAF(V600E) mutations .

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